molecular formula C11H14Cl2FN3 B2973914 (4-Fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine dihydrochloride CAS No. 2230798-81-7

(4-Fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine dihydrochloride

Cat. No.: B2973914
CAS No.: 2230798-81-7
M. Wt: 278.15
InChI Key: GCAWQOCGVWDEQU-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine dihydrochloride: is a chemical compound with the molecular formula C11H12FN3·2HCl and a molecular weight of 278.16 g/mol

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s primary targets, it’s challenging to describe its exact mode of action. Like many other compounds, it likely interacts with its targets by binding to specific sites, influencing the targets’ functions and leading to changes at the cellular level .

Result of Action

The molecular and cellular effects of (4-Fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine dihydrochloride’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 4-fluorobenzaldehyde with 1-methyl-1H-pyrazol-3-ylmethanamine under acidic conditions. The reaction typically involves the formation of an imine intermediate, which is then reduced to form the final product.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, often involving continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

(4-Fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine dihydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain different reduced forms of the compound.

  • Substitution: Substitution reactions can occur at various positions on the aromatic ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Different reduced forms of the compound.

  • Substitution: Various substituted derivatives based on the electrophile or nucleophile used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties.

  • Medicine: Studied for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

  • Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.

Comparison with Similar Compounds

(4-Fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine dihydrochloride: can be compared with other similar compounds, such as:

  • 1-methyl-1H-pyrazol-3-ylmethanamine: Similar structure but lacks the fluorophenyl group.

  • 4-fluorophenylmethanamine: Similar structure but lacks the pyrazolyl group.

  • 1-methyl-1H-pyrazol-4-ylmethanamine: Similar structure but different position of the methyl group on the pyrazole ring.

These compounds share structural similarities but differ in their functional groups and positions, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

(4-fluorophenyl)-(1-methylpyrazol-3-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3.2ClH/c1-15-7-6-10(14-15)11(13)8-2-4-9(12)5-3-8;;/h2-7,11H,13H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAWQOCGVWDEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(C2=CC=C(C=C2)F)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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